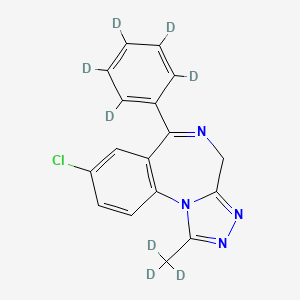

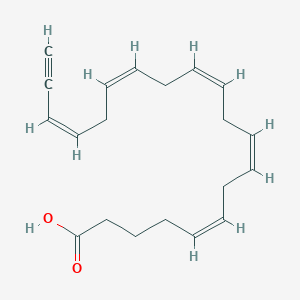

![molecular formula C15H10Cl2N2O2 B10764836 7-chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one-2,3-13C2](/img/structure/B10764836.png)

7-chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one-2,3-13C2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ロラゼパム-13C2-d4 は、不安解消薬、鎮静薬、抗てんかん薬として一般的に使用されているベンゾジアゼピンであるロラゼパムの標識アナログです。 この化合物は、炭素-13と重水素で同位体標識されており、質量分析法やその他の分析技術における内部標準として有用です .

準備方法

合成経路と反応条件

ロラゼパム-13C2-d4 の合成には、ロラゼパム分子に炭素-13と重水素を組み込むことが含まれます。このプロセスは、通常、中間体の調製から始まり、その後、同位体標識を導入します。1つの方法は、ケトンベースの材料を氷酢酸、酢酸カリウム、過硫酸カリウム、ヨウ素と加熱撹拌して反応させ、アセトキシル材料を得ることです。 続いて、水酸化ナトリウム溶液とエタノールと反応させ、その後エタノールと酢酸エチルを用いて再結晶を行います .

工業生産方法

ロラゼパム-13C2-d4 の工業生産は、同様の合成経路に従いますが、より大規模に行われ、高純度と収率が保証されます。 このプロセスには、認証済み基準物質としての使用に必要な基準を満たすための厳格な品質管理対策が含まれています .

化学反応の分析

反応の種類

ロラゼパム-13C2-d4 は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、さまざまな代謝物を生成します。

還元: 還元反応は、分子内の官能基を改変する可能性があります。

置換: 置換反応は、ベンゾジアゼピン環の特定の位置で起こる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 条件は、導入する置換基によって異なりますが、多くの場合、ハロゲン化剤と触媒が含まれます。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまなロラゼパムの代謝物と誘導体が含まれ、質量分析法を用いて分析できます .

科学研究への応用

ロラゼパム-13C2-d4 は、特に以下の分野で科学研究に広く使用されています。

化学: ガスクロマトグラフィー質量分析(GC-MS)および液体クロマトグラフィー質量分析(LC-MS)における内部標準として、ロラゼパムとその代謝物の定量化を行います。

生物学: ロラゼパムの代謝と薬物動態に関する研究。

医学: 生物学的サンプル中のロラゼパムレベルをモニタリングするための分析方法の開発と検証。

科学的研究の応用

Lorazepam-13C2-d4 is widely used in scientific research, particularly in:

Chemistry: As an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of lorazepam and its metabolites.

Biology: In studies involving the metabolism and pharmacokinetics of lorazepam.

Medicine: For the development and validation of analytical methods to monitor lorazepam levels in biological samples.

Industry: In forensic toxicology and drug testing to ensure accurate and reliable results

作用機序

ロラゼパム-13C2-d4 は、ロラゼパムと同様に、中枢神経系のいくつかの部位にあるシナプス後γ-アミノ酪酸(GABA)ニューロン上のベンゾジアゼピン受容体に結合することで効果を発揮します。 この結合は、神経膜の塩化物イオンに対する透過性を高めることによって、GABAの神経興奮性に対する抑制効果を高め、神経膜の過分極と安定化をもたらします .

類似化合物との比較

類似化合物

- クロバザム

- クロナゼパム

- ジアゼパム

- ミダゾラム

独自性

ロラゼパム-13C2-d4 は、その同位体標識により、分析技術における内部標準として特に有用であるため、独自です。 この標識により、ロラゼパムとその代謝物を正確に定量および分析することができ、非標識化合物に比べて大きな利点があります .

特性

分子式 |

C15H10Cl2N2O2 |

|---|---|

分子量 |

327.16 g/mol |

IUPAC名 |

7-chloro-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i1D,2D,3D,4D,14+1,15+1 |

InChIキー |

DIWRORZWFLOCLC-FCIHXEGWSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=N[13CH]([13C](=O)NC3=C2C=C(C=C3)Cl)O)Cl)[2H])[2H] |

正規SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

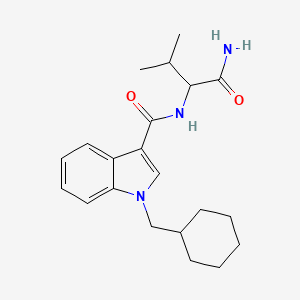

![2-[[2-[[1-[14-Chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764769.png)

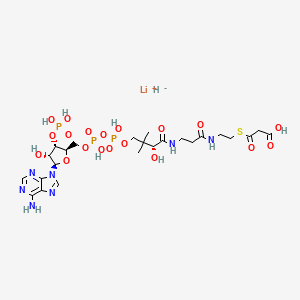

![[37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate](/img/structure/B10764787.png)

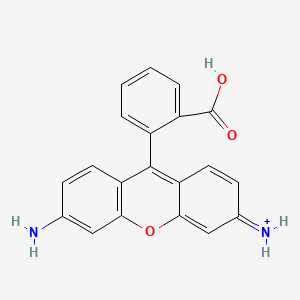

![3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764792.png)

![(3E,5E,7R,8S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10764795.png)

![(1S,3R,5E,7E,12R,13S,15R,16R,17R,19R,23S,25R,27E,29E,34R,35S,37R,38R,39R,41R)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764798.png)

![(E)-2-[[(E)-2-[[(2S)-1-[(3R,4S,7S,10R,11R)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764802.png)

![2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B10764816.png)

![(3Z,5E,7R,8S,9S,11Z,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10764829.png)

![[(3S,7R,16R,17R,23S,27R,36R,37R)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate](/img/structure/B10764869.png)